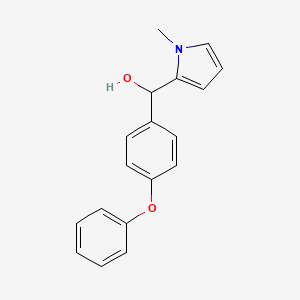
sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator in metal titrations. It is known for its ability to form complexes with metal ions, changing color to indicate the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a derivative of sulfonephthalein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through the reaction of xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete conversion to the sodium salt .
Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves ion-exchange chromatography using DEAE-cellulose, eluting with 0.1M sodium chloride solution. This method purifies the compound by removing impurities such as cresol red, semi-xylenol orange, and iminodiacetic acid . The sodium salt is then obtained by dissolving the purified compound in water and acidifying it with acetic acid .
Chemical Reactions Analysis
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation, chelation, and colorimetric reactions. It forms complexes with metal ions, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Chelation: The compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Major Products: The major products formed from these reactions are metal-xylenol orange complexes, which exhibit distinct colors depending on the metal ion involved .
Scientific Research Applications
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in complexometric titrations to determine the concentration of metal ions in solutions . It is also used in spectrophotometric assays to detect and quantify metal ions .
Biology: In biological research, Xylenol Orange sodium salt is used to study calcification processes in bone development, injury, and repair. It is also employed in the fluorescent histochemical detection of alkaline phosphatase .
Medicine: The compound is used in diagnostic assays to detect metal ions in biological samples. It is particularly useful in the detection of calcium and zinc ions in medical diagnostics .
Industry: Xylenol Orange sodium salt is used in various industrial processes, including water quality analysis and the detection of metal contaminants in environmental samples .
Mechanism of Action
Xylenol Orange sodium salt exerts its effects through complexation and chelation mechanisms. The compound binds to metal ions, forming stable complexes that can be detected spectrophotometrically. The color change observed during these reactions is due to the formation of metal-xylenol orange complexes, which exhibit distinct absorption spectra .
Comparison with Similar Compounds
Cresol Red: Another sulfonephthalein derivative used as a pH indicator.
Methyl Orange: A pH indicator that changes color in acidic and basic solutions.
Phenolphthalein: A common pH indicator used in acid-base titrations.
Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile for use in various analytical applications. Its distinct color change upon complexation with metal ions sets it apart from other indicators .
Properties
Molecular Formula |
C31H31N2NaO13S |
|---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1 |
InChI Key |
VFKMJZUEFSTCGQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)


